molecular formula C17H12N2O5 B6005112 N-(3-nitro-5-phenoxyphenyl)-2-furamide

N-(3-nitro-5-phenoxyphenyl)-2-furamide

Cat. No. B6005112
M. Wt: 324.29 g/mol
InChI Key: SZGURJWJDWTRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitro-5-phenoxyphenyl)-2-furamide, also known as NPFF, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. NPFF is a neuropeptide that is involved in several physiological processes, including pain modulation, stress response, and regulation of food intake.

Mechanism of Action

N-(3-nitro-5-phenoxyphenyl)-2-furamide exerts its effects through the activation of two G protein-coupled receptors, N-(3-nitro-5-phenoxyphenyl)-2-furamide1 and N-(3-nitro-5-phenoxyphenyl)-2-furamide2. Upon binding to these receptors, N-(3-nitro-5-phenoxyphenyl)-2-furamide modulates the activity of several signaling pathways, including the cAMP and calcium signaling pathways. The exact mechanism by which N-(3-nitro-5-phenoxyphenyl)-2-furamide exerts its analgesic, anti-addictive, and anti-obesity effects is still being investigated.
Biochemical and Physiological Effects:
N-(3-nitro-5-phenoxyphenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, including dopamine, serotonin, and noradrenaline. Additionally, N-(3-nitro-5-phenoxyphenyl)-2-furamide has been shown to regulate the activity of several neuropeptides, including neuropeptide Y and corticotropin-releasing hormone. N-(3-nitro-5-phenoxyphenyl)-2-furamide has also been found to modulate the activity of several ion channels, including voltage-gated calcium channels and potassium channels.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-nitro-5-phenoxyphenyl)-2-furamide in lab experiments is its specificity for the N-(3-nitro-5-phenoxyphenyl)-2-furamide1 and N-(3-nitro-5-phenoxyphenyl)-2-furamide2 receptors. This allows researchers to selectively activate or inhibit these receptors, providing a better understanding of the physiological and biochemical effects of N-(3-nitro-5-phenoxyphenyl)-2-furamide. However, one of the limitations of using N-(3-nitro-5-phenoxyphenyl)-2-furamide in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-nitro-5-phenoxyphenyl)-2-furamide. One area of interest is the potential use of N-(3-nitro-5-phenoxyphenyl)-2-furamide as a therapeutic target for pain management. Additionally, there is growing interest in the potential use of N-(3-nitro-5-phenoxyphenyl)-2-furamide as a target for treating addiction and obesity. Further research is also needed to elucidate the exact mechanism by which N-(3-nitro-5-phenoxyphenyl)-2-furamide exerts its effects and to develop more effective N-(3-nitro-5-phenoxyphenyl)-2-furamide analogs with longer half-lives.

Synthesis Methods

The synthesis of N-(3-nitro-5-phenoxyphenyl)-2-furamide involves the condensation of 3-nitro-5-phenoxyaniline and 2-furoic acid, followed by the reduction of the nitro group to an amino group. The final product is obtained through the amidation of the amino group with an appropriate acid chloride.

Scientific Research Applications

N-(3-nitro-5-phenoxyphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in several areas, including pain management, addiction, and obesity. It has been shown to have analgesic effects in animal models, suggesting its potential use as a painkiller. Additionally, N-(3-nitro-5-phenoxyphenyl)-2-furamide has been found to modulate the reward system in the brain, indicating its potential use in treating addiction. N-(3-nitro-5-phenoxyphenyl)-2-furamide has also been shown to regulate food intake and energy expenditure, making it a potential target for treating obesity.

properties

IUPAC Name

N-(3-nitro-5-phenoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-17(16-7-4-8-23-16)18-12-9-13(19(21)22)11-15(10-12)24-14-5-2-1-3-6-14/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGURJWJDWTRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitro-5-phenoxyphenyl)furan-2-carboxamide

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